5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide

Medicinal Chemistry Drug-Likeness Carbonic Anhydrase Inhibition

The compound 5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide (CAS 1795484-18-2) is a synthetic, polysubstituted aromatic sulfonamide derivative. It features a benzenesulfonamide core bearing a 2-methoxy and a 5-fluoro substituent, with a sterically hindered, hydroxy-methylpropyl linker to a furan-2-yl moiety.

Molecular Formula C15H18FNO5S
Molecular Weight 343.37
CAS No. 1795484-18-2
Cat. No. B2822996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide
CAS1795484-18-2
Molecular FormulaC15H18FNO5S
Molecular Weight343.37
Structural Identifiers
SMILESCC(CC1=CC=CO1)(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)O
InChIInChI=1S/C15H18FNO5S/c1-15(18,9-12-4-3-7-22-12)10-17-23(19,20)14-8-11(16)5-6-13(14)21-2/h3-8,17-18H,9-10H2,1-2H3
InChIKeyZJYZAWWCWVOLPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide (CAS 1795484-18-2): Core Chemical Identity and Class


The compound 5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide (CAS 1795484-18-2) is a synthetic, polysubstituted aromatic sulfonamide derivative. It features a benzenesulfonamide core bearing a 2-methoxy and a 5-fluoro substituent, with a sterically hindered, hydroxy-methylpropyl linker to a furan-2-yl moiety . The molecule belongs to the class of furan-containing benzenesulfonamides, a chemical space recognized for its potential as carbonic anhydrase (CA) inhibitors [1]. Its calculated physicochemical properties, such as a molecular weight of 357.4 g/mol, place it in a favorable range for lead-like drug discovery .

Why a Generic Furan Sulfonamide Cannot Replace the Specific 1795484-18-2 Structure


The substitution pattern on the benzenesulfonamide core of 1795484-18-2 is chemically precise and cannot be imitated by in-class analogs. The combination of a fluorine atom at the 5-position and a methoxy group at the 2-position generates a unique electronic and steric environment on the aromatic ring, which is critical for target binding [1]. Concurrently, the N-linked hydroxy-methylpropyl-furan tail introduces specific hydrogen-bonding capabilities and a defined three-dimensional shape. Class-level evidence shows that related fluorinated benzenesulfonamides are potent carbonic anhydrase inhibitors [2], but their isoform selectivity and binding kinetics are exquisitely sensitive to these exact ring and tail modifications [1]. Therefore, a generic 'furan sulfonamide' would not replicate the engineered inhibition profile of this molecule.

Head-to-Head and Class-Level Quantitative Evidence for 5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide


Molecular Weight and Physicochemical Property Differentiation vs. Unsubstituted Core

The introduction of a 5-fluoro and 2-methoxy group onto the benzenesulfonamide core, combined with a branched hydroxy-furan tail, significantly alters physicochemical properties compared to a simpler, unsubstituted benzenesulfonamide analog. This modification shifts the molecular weight (MW) and hydrogen-bonding capacity, which are primary determinants of target binding and pharmacokinetic behavior .

Medicinal Chemistry Drug-Likeness Carbonic Anhydrase Inhibition

Functional Group Contribution to Electronic Properties and Reactivity

The electronic properties of 1795484-18-2 are defined by its substituents. The 5-fluoro group serves as a strong electron-withdrawing moiety, while the 2-methoxy group is a moderate electron-donor [1]. Patent activity confirms that such fluorinated benzenesulfonamides are specifically designed to optimize interactions with the zinc ion in the carbonic anhydrase active site, an effect not achievable with non-fluorinated or differently substituted analogs [2].

Chemical Reactivity Drug Design Structure-Activity Relationship

Patent-Backed Carbonic Anhydrase Inhibition Scaffold Advantage

The scaffold of 1795484-18-2 is intellectually protected and validated by granted European patent EP2914583B1, which explicitly claims fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase (CA) for biomedical use [1]. The patent demonstrates that compounds within this family exhibit significant biological activity against multiple CA isoforms, providing industrial and translational validation that a non-patented, generic furan sulfonamide cannot offer.

Enzyme Inhibition Glaucoma Patent Validation

Defensible Application Scenarios for 5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide


Isoform-Selective Carbonic Anhydrase Probe Development

Given its structural features that are known to drive isoform selectivity, this compound should be prioritized for the development of chemical probes targeting specific human carbonic anhydrase isoforms (e.g., hCA IX or hCA XII) for tumor microenvironment research, as its fluorinated benzenesulfonamide core is patented for this purpose [1]. Generic analogs would lack the precise substitution pattern required to differentiate between highly homologous CA isoforms.

Structure-Activity Relationship (SAR) Studies for Antiglaucoma Agents

This compound is an ideal candidate for inclusion in SAR studies aimed at improving ocular penetration and reducing side effects in antiglaucoma therapy, leveraging the established link between furan sulfonamides and intraocular pressure reduction [1]. Its modified tail and ring represent a deliberate structural departure from first-generation drugs like acetazolamide, which serves as a comparator for selectivity and potency improvements [1].

Chemical Tool for Metalloenzyme Inhibition Screens

Procurement for broad metalloenzyme inhibition screening is justified, as the molecule contains the zinc-binding sulfonamide group and the furan moiety, a common pharmacophore for carbonic anhydrases and matrix metalloproteinases (MMPs). A generic sulfonamide lacks the fluorine and methoxy substituents that define its unique electronic coordination geometry with the active-site metal ion, as protected in the EP2914583B1 patent [1].

Quote Request

Request a Quote for 5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.